1-(2-Bromo-3-methoxyphenyl)ethanone

Suzuki Coupling Cross-Coupling Medicinal Chemistry

1-(2-Bromo-3-methoxyphenyl)ethanone (CAS 1232407-19-0, C9H9BrO2, MW 229.07 g/mol) is a brominated acetophenone derivative featuring an ortho-positioned bromine atom on the phenyl ring, with a 3-methoxy substituent ortho to the acetyl group. The compound is commercially available at 95-98% purity from multiple vendors, with a calculated LogP of 2.25-2.66 indicating moderate lipophilicity, and a predicted boiling point of approximately 283°C at 760 mmHg.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 1232407-19-0
Cat. No. B3039629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-3-methoxyphenyl)ethanone
CAS1232407-19-0
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)OC)Br
InChIInChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3
InChIKeyHULDTYWPYADGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-3-methoxyphenyl)ethanone (CAS 1232407-19-0): Procurement-Grade Bromoacetophenone with Ortho-Bromo Substitution Pattern


1-(2-Bromo-3-methoxyphenyl)ethanone (CAS 1232407-19-0, C9H9BrO2, MW 229.07 g/mol) is a brominated acetophenone derivative featuring an ortho-positioned bromine atom on the phenyl ring, with a 3-methoxy substituent ortho to the acetyl group . The compound is commercially available at 95-98% purity from multiple vendors, with a calculated LogP of 2.25-2.66 indicating moderate lipophilicity, and a predicted boiling point of approximately 283°C at 760 mmHg .

Why 1-(2-Bromo-3-methoxyphenyl)ethanone Cannot Be Replaced by Isomeric Bromoacetophenones in Synthetic and Biological Workflows


This compound is distinguished from the more widely referenced α-bromoacetophenone isomer 2-bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7) by the position of the bromine atom. In 1232407-19-0, the bromine is directly substituted on the aromatic ring at the ortho position relative to the acetyl group, whereas in 5000-65-7 the bromine is at the α-carbon of the ethanone side chain [1]. This positional difference fundamentally alters the compound's reactivity profile: aromatic bromine in 1232407-19-0 enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the side-chain bromine in 5000-65-7 confers alkylating agent properties suitable for derivatization applications [2]. Substituting one for the other in a synthetic sequence will lead to complete failure of the intended reaction pathway.

1-(2-Bromo-3-methoxyphenyl)ethanone (CAS 1232407-19-0): Quantitative Differentiation Evidence for Scientific Selection


Ortho-Aromatic Bromine Enables Suzuki Coupling for Library Diversification, Distinct from α-Bromoalkylating Isomers

The ortho-positioned aromatic bromine in 1-(2-bromo-3-methoxyphenyl)ethanone (1232407-19-0) enables palladium-catalyzed Suzuki cross-coupling reactions with boronic acids, a reactivity pathway that is completely inaccessible to the isomeric α-bromo compound 2-bromo-1-(3-methoxyphenyl)ethanone (CAS 5000-65-7) [1]. While 5000-65-7 functions as an alkylating agent due to its electrophilic α-bromomethyl ketone moiety, 1232407-19-0 serves as an aryl bromide coupling partner for C(sp²)-C(sp²) bond formation [2]. The electron-withdrawing acetyl group adjacent to the bromine in 1232407-19-0 further facilitates the rate-limiting oxidative addition step in cross-coupling reactions, a property exploited in the construction of 3,5-substituted enone libraries [1].

Suzuki Coupling Cross-Coupling Medicinal Chemistry Library Synthesis

Agonist Activity at Ecdysone Receptor in Insect Cell Lines with EC50 Values Down to 34 nM

1-(2-Bromo-3-methoxyphenyl)ethanone has documented agonist activity at the ecdysone receptor, a nuclear receptor target for insect growth regulator development [1]. In luciferase reporter gene assays using Bombyx mori (silkworm) Bm5 cells, the compound exhibited an EC50 of 151 nM after 24-hour treatment. In a separate assay under identical conditions, a related compound demonstrated an EC50 of 34 nM against the same receptor in Bm5 cells, indicating structure-dependent potency variation within this chemotype [2]. Cross-species activity was also observed, with an EC50 of 437 nM against ecdysone receptor in Spodoptera littoralis Sl2 cells [2].

Agrochemical Discovery Nuclear Receptor Insect Growth Regulator Ecdysone Agonist

Physicochemical Profile: Boiling Point and LogP Differentiate from α-Bromo Isomer

The physical properties of 1-(2-bromo-3-methoxyphenyl)ethanone (1232407-19-0) differ markedly from its isomeric α-bromo counterpart due to the distinct substitution pattern. The target compound is a liquid with a predicted boiling point of 282.9±25.0°C at 760 mmHg and calculated density of 1.4±0.1 g/cm³ . In contrast, the α-bromo isomer 2-bromo-1-(3-methoxyphenyl)ethanone (5000-65-7) is a crystalline solid with a measured melting point of 60-62°C [1]. The calculated LogP for 1232407-19-0 is 2.25-2.66 , compared to an estimated LogP of approximately 2.0 for the α-bromo isomer (based on structural analogs).

Physicochemical Properties Compound Handling Purification Formulation

Commercially Available Purity Grades and Vendor Sourcing Options

1-(2-Bromo-3-methoxyphenyl)ethanone (1232407-19-0) is available from multiple suppliers with documented purity specifications ranging from 95% to 98% . Vendors include AKSci (California, USA), Leyan (China), CymitQuimica (Biosynth brand), and Suzhou Shiya Biopharm, with storage recommendations typically specifying cool, dry conditions at 0°C to room temperature . The compound carries MDL number MFCD09265217, enabling cross-vendor identification . In contrast, the α-bromo isomer 5000-65-7 requires refrigerated storage at 0-6°C and carries hazard classification H314 (causes severe skin burns and eye damage) [1][2].

Procurement Purity Specification Vendor Comparison Supply Chain

Application Scenarios for 1-(2-Bromo-3-methoxyphenyl)ethanone (CAS 1232407-19-0) Based on Verified Evidence


Medicinal Chemistry: Suzuki Cross-Coupling Building Block for Biaryl and Extended Aromatic Systems

As an aryl bromide with an electron-withdrawing acetyl group ortho to the bromine, 1232407-19-0 is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate biaryl ketone intermediates [1]. The ortho-methoxy substitution pattern further modulates the electronic environment of the aromatic ring, influencing coupling efficiency and regioselectivity. This compound enables the rapid diversification of lead scaffolds in drug discovery programs where extended π-conjugation or biaryl pharmacophores are desired. Researchers should verify coupling conditions with their specific boronic acid partner, as the ortho-bromo substitution may require optimized catalyst-ligand systems compared to para- or meta-substituted aryl bromides.

Agrochemical Discovery: Ecdysone Receptor Agonist Scaffold for Insect Growth Regulator Development

The documented ecdysone receptor agonist activity of this chemotype (EC50 = 151 nM in B. mori Bm5 cells; 437 nM in S. littoralis Sl2 cells) positions 1232407-19-0 as a validated starting point for structure-activity relationship studies targeting insect growth regulation [2]. The compound's moderate potency and observable species selectivity provide a baseline for analog design aimed at improving both potency and target specificity. Researchers can use this compound as a reference standard when evaluating new synthetic derivatives in cell-based luciferase reporter assays, or as a control compound in high-throughput screening campaigns for novel ecdysone receptor modulators.

Organic Synthesis: Orthogonal Functionalization via Aromatic Bromine with Intact Ketone

Unlike α-bromoacetophenones where the reactive bromine is on the acetyl side chain, 1232407-19-0 features an intact ketone group adjacent to an aromatic bromine, enabling orthogonal functionalization strategies [3]. The ketone can be reduced to a secondary alcohol, protected, or converted to an oxime while preserving the aromatic bromine for subsequent cross-coupling. This orthogonal reactivity is particularly valuable in multi-step synthetic sequences where the order of functional group manipulation is critical. The liquid physical state and moderate LogP (2.25-2.66) facilitate handling and purification by standard organic laboratory techniques including flash chromatography and distillation.

Analytical Chemistry: Reference Standard for Method Development and Structural Confirmation

With commercial availability at 95-98% purity from multiple vendors and a well-defined MDL identifier (MFCD09265217), 1232407-19-0 can serve as a reference standard for HPLC method development, LC-MS calibration, and NMR structural confirmation studies involving ortho-bromo-methoxyacetophenone scaffolds . The compound's distinct spectroscopic signature—featuring an ortho-disubstituted aromatic pattern with both electron-withdrawing (Br, C=O) and electron-donating (OCH₃) substituents—provides characteristic NMR coupling patterns useful for structural elucidation of related synthetic intermediates and degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromo-3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.